Pyrido[3,2-d]pyrimidin-4(3H)-one
Overview
Description
Pyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with formamide under acidic conditions. Another approach involves the use of formamidine acetate as a reagent, which facilitates the formation of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient cyclization and product isolation.
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydrothis compound derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pyrido[3,2-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrido[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidin-4(3H)-one
- Pyrido[4,3-d]pyrimidin-4(3H)-one
- Thieno[2,3-d]pyrimidin-4(3H)-one
Comparison: Pyrido[3,2-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion pattern, which can influence its electronic properties and biological activity. Compared to Pyrido[2,3-d]pyrimidin-4(3H)-one, it may exhibit different binding affinities and selectivities for molecular targets. Thieno[2,3-d]pyrimidin-4(3H)-one, with a sulfur atom in place of a nitrogen, shows distinct pharmacokinetic properties and biological activities .
Properties
IUPAC Name |
3H-pyrido[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(9-4-10-7)2-1-3-8-6/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYZRCACCHDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343508 | |
Record name | Pyrido[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37538-67-3 | |
Record name | Pyrido[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H,4H-pyrido[3,2-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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